

# A Head-to-Head Comparison of GSK8612 and MRT67307 in Cancer Research

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## Compound of Interest

Compound Name: GSK8612

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In the rapidly evolving landscape of cancer therapeutics, the targeting of key signaling pathways involved in tumor growth, survival, and immune evasion is of paramount importance. Two small molecule inhibitors, **GSK8612** and MRT67307, have emerged as critical tools for investigating the roles of TANK-binding kinase 1 (TBK1) and Unc-51 like autophagy activating kinase 1 (ULK1) in oncology. This guide provides a comprehensive, data-driven comparison of **GSK8612** and MRT67307, offering insights into their mechanisms of action, selectivity, and functional effects in cancer models.

## At a Glance: Key Differences

Feature	GSK8612	MRT67307
Primary Target	TANK-binding kinase 1 (TBK1) [1]	Dual inhibitor of IKKε/TBK1 and ULK1/ULK2[2][3]
Selectivity	Highly selective for TBK1[1][4]	Broader spectrum, with significant off-target effects[4][5]
Mechanism of Action	Inhibition of TBK1-mediated signaling, including the IRF3 pathway[4]	Inhibition of TBK1/IKKε signaling and ULK1/2-mediated autophagy[3][6]
Reported Potency	pKd of 8.0 for TBK1[1]	IC50 of 19 nM for TBK1, 45 nM for ULK1, and 38 nM for ULK2[3]

## Quantitative Performance Data

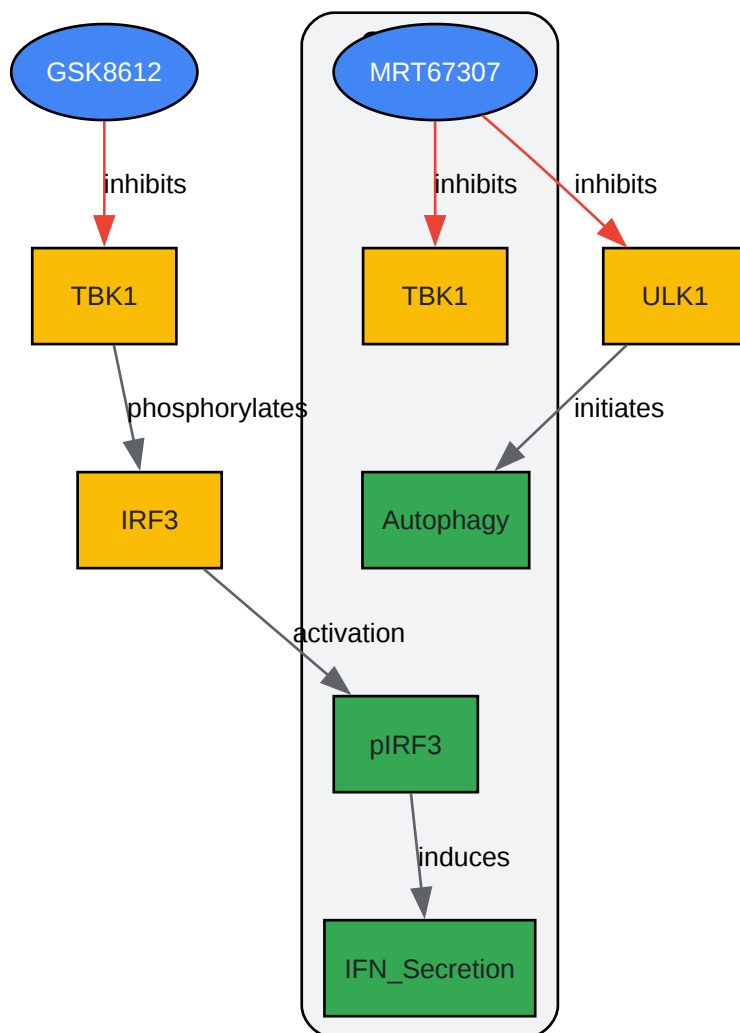
The following table summarizes the comparative efficacy of **GSK8612** and MRT67307 from preclinical cancer studies.

Parameter	GSK8612	MRT67307	Cell Line/Model	Study Focus	Source
TBK1 Inhibition (pIC50)	6.8 (recombinant TBK1)	-	Biochemical Assay	Potency and Selectivity	[4]
ULK1 Inhibition (IC50)	-	45 nM	Biochemical Assay	Autophagy Inhibition	[3][6]
ULK2 Inhibition (IC50)	-	38 nM	Biochemical Assay	Autophagy Inhibition	[3][6]
IKKε Inhibition (IC50)	>100-fold selectivity over TBK1	160 nM	Biochemical Assay	Selectivity Profiling	[2][4]
Off-Target AAK1 affinity (pKd)	5.1	High affinity	Kinobeads Assay	Selectivity Profiling	[4]
Sensitization to Oncolytic Virotherapy (IC50 shift)	1,059-fold	3,008-fold	HCT116/OXA (chemo-resistant colorectal cancer)	Combination Therapy	[7]
Sensitization to Oncolytic Virotherapy (IC50 shift)	266-fold	3,029-fold	SW620/5FU (chemo-resistant colorectal cancer)	Combination Therapy	[7]
Induction of TBK1 phosphorylation	Does not induce	Can induce	HT1080 cells	Off-target effects	[5]

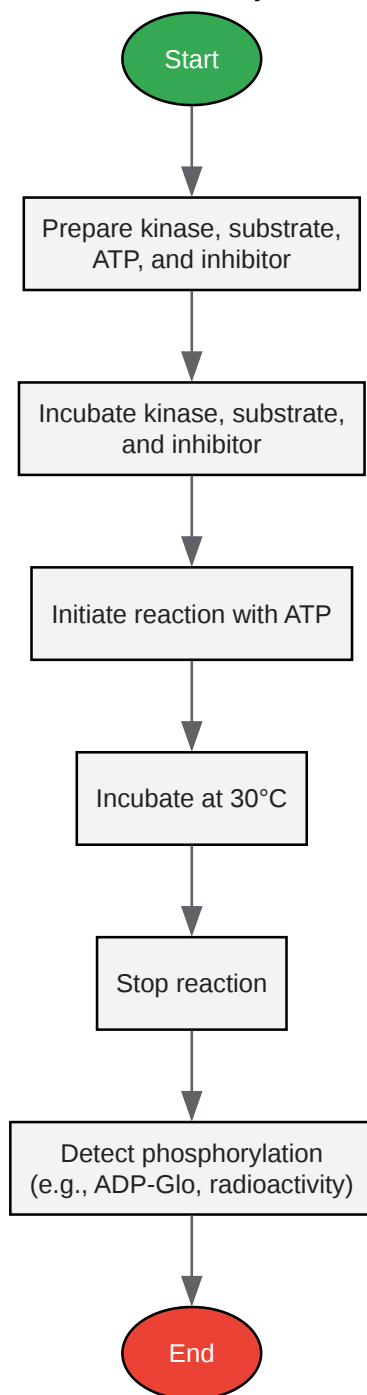
## Signaling Pathways

The distinct target profiles of **GSK8612** and MRT67307 result in the modulation of different signaling pathways critical in cancer.

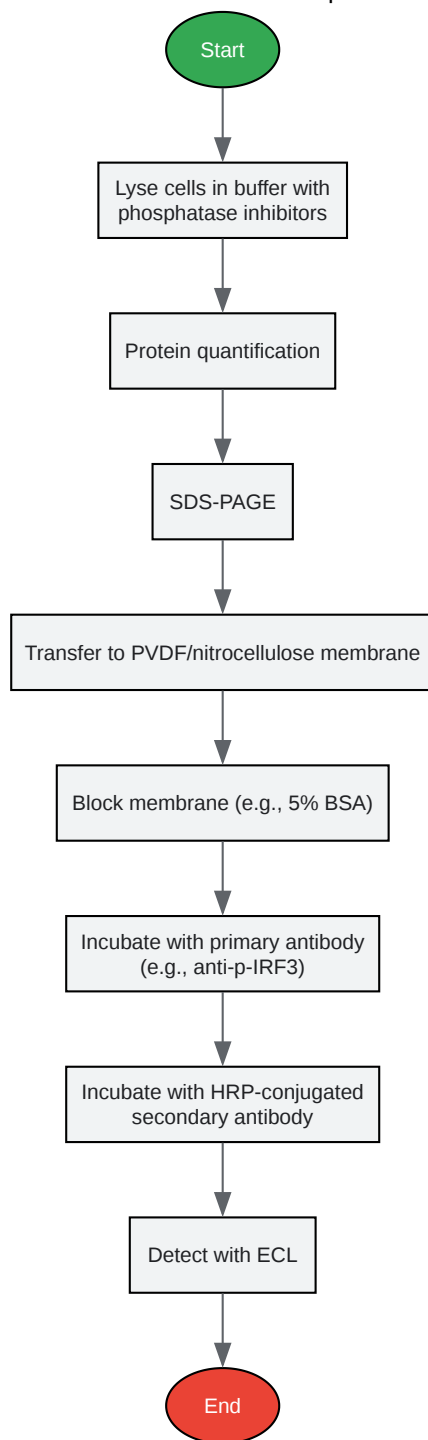
## GSK8612 and MRT67307 Signaling Pathways



## In Vitro Kinase Assay Workflow



## Western Blot Workflow for Phospho-Proteins

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